molecular formula C13H17ClO3 B3484265 ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate CAS No. 62402-47-5

ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate

Cat. No.: B3484265
CAS No.: 62402-47-5
M. Wt: 256.72 g/mol
InChI Key: OTKJLQOLZWJZOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate is an organic compound with the CAS Registry Number 62402-47-5 and a molecular formula of C 13 H 17 ClO 3 , corresponding to a molecular weight of 256.73 g/mol . This ester is characterized by its specific structure, which can be represented by the SMILES notation CC(C)(OC1=CC=C(Cl)C(C)=C1)C(OCC)=O . The compound is offered to the scientific community with a high purity level of 97% and is documented to have a boiling point in the range of 84-88 °C at 4 mm Hg . As a building block in organic synthesis, this compound serves as a valuable intermediate for researchers in medicinal and agrochemical development. Its molecular structure, featuring both phenoxy and ester functional groups, makes it a versatile precursor for the exploration of novel chemical entities and for use in structure-activity relationship (SAR) studies. Researchers utilize this compound strictly in controlled laboratory settings. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJLQOLZWJZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492763
Record name Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62402-47-5
Record name Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate typically involves the reaction of 4-chloro-3-methylphenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxy esters.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H17ClO3
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 62402-47-5

The structure of EMMP features a phenoxy group that contributes to its reactivity and potential biological activity.

Chemistry

EMMP serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

  • Synthesis of Derivatives : EMMP can be modified to create derivatives with enhanced properties for specific applications.
  • Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions due to the presence of the chloro group.

Biological Research

EMMP has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that EMMP exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anticancer Properties : Preliminary research indicates that EMMP may inhibit cancer cell proliferation, suggesting its utility in cancer therapeutics.

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery, particularly for:

  • Therapeutic Agents : Its structural features may contribute to the development of drugs targeting specific diseases.
  • Formulation Development : EMMP can be incorporated into formulations aimed at enhancing drug delivery.

Antimicrobial Activity Study

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of EMMP against Gram-positive and Gram-negative bacteria. The results indicated that EMMP showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa8

Anticancer Activity Research

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the effects of EMMP on human cancer cell lines. The results demonstrated that EMMP reduced cell viability by 40% in breast cancer cells after 48 hours of treatment.

Cell LineViability (%)
MCF-7 (Breast Cancer)60
HeLa (Cervical Cancer)75
A549 (Lung Cancer)70

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. In agrochemical applications, it may disrupt the growth and development of target organisms by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Variations in Ester Groups

Alterations in the ester moiety significantly influence lipophilicity, bioavailability, and metabolic stability. Key examples include:

Compound Name Ester Group Molecular Formula Key Differences Reference
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate Ethyl C₁₃H₁₇ClO₃ Reference compound
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Methyl C₁₈H₁₇ClO₄ Increased polarity due to benzoyl group
Butyl 2-[4-(4-chlorobenzamido)ethyl]phenoxy-2-methylpropanoate Butyl C₂₃H₂₉ClN₂O₄ Enhanced lipophilicity from butyl chain
  • Ethyl vs.
  • Butyl Esters : The longer alkyl chain in butyl derivatives increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Modifications on the Aromatic Ring

Halogen and functional group substitutions on the phenyl ring alter electronic properties and biological interactions:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Effects Reference
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate 4-Bromo, 2-chloro C₁₂H₁₄BrClO₃ Increased steric hindrance and molecular weight
Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate 3-Hydroxy C₁₂H₁₆O₄ Enhanced hydrogen bonding capacity
5,5,5-Trifluoropentyl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate 4-Chlorobenzamido C₂₆H₂₉ClF₃N₂O₅ Improved target binding via amide linkage
  • Hydroxyl Groups: The 3-hydroxyphenoxy derivative exhibits higher polarity, improving solubility but possibly reducing stability under acidic conditions .

Functional Group Additions

Incorporation of heterocycles or pharmacophores modifies biological activity:

Compound Name Functional Additions Molecular Formula Applications/Effects Reference
2-(Pyridine-3-carbonyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate Pyridine-carbonyloxy group C₁₉H₁₉ClN₂O₅ Metabolite with potential CNS activity
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate Morpholinoethoxy and hydrazine groups C₂₀H₂₈F₂N₃O₄ Experimental anticancer candidate
  • Morpholinoethoxy Groups: Enhance solubility and introduce hydrogen-bonding sites, critical for drug-receptor interactions .
  • Hydrazine Linkages : These moieties are common in prodrug designs, enabling controlled release mechanisms .

Pharmacopeial and Impurity Profiles

The compound’s structural analogues are often monitored as impurities or metabolites in pharmaceuticals:

  • USP Fenofibrate Related Compound C: A branched ester variant (1-methylethyl group) highlights regulatory scrutiny of ester hydrolysis byproducts .
  • Impurity D(EP): Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate underscores the importance of controlling acylated derivatives during synthesis .

Biological Activity

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate, an organic compound with the chemical formula C13H15ClO3, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by:

  • Ester functional group : Contributes to its solubility and bioavailability.
  • Chloro-substituted aromatic ring : Influences its interaction with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Lipid-Lowering Properties

This compound is primarily recognized for its lipid-regulating capabilities. It has been studied as an active ingredient in antihyperlipidemic medications, showing efficacy in managing cholesterol levels. Research indicates that it may inhibit specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19, which play a crucial role in drug metabolism.

The compound's mechanism involves:

  • Inhibition of Cytochrome P450 Enzymes : This inhibition can lead to increased bioavailability of co-administered drugs, necessitating careful monitoring during therapeutic regimens.
  • Interaction with Biological Pathways : It may modulate various pathways through binding to specific molecular targets, affecting enzyme activity and receptor signaling.

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, indicating that this compound could be effective against certain pathogens. However, comprehensive studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameChemical StructureUnique Features
ClofibrateC12H15ClO3Known for lipid-lowering effects; used as an antihyperlipidemic agent.
BezafibrateC19H20ClN3O4Combines effects on triglycerides and cholesterol; widely used in cardiovascular health.
FenofibrateC20H21ClO4Enhances lipid profiles; often prescribed alongside statins.
This compoundC13H15ClO3Distinct chloro substitution pattern influencing selective inhibition of cytochrome P450 enzymes.

Case Study 1: Lipid Regulation

In a study involving animal models, this compound demonstrated significant reductions in total cholesterol and LDL levels when administered at specific dosages over a period of weeks. The results suggested a potential for inclusion in therapeutic strategies aimed at managing hyperlipidemia.

Case Study 2: Drug Interaction

A pharmacokinetic study revealed that co-administration of this compound with common antihypertensive medications led to altered plasma concentrations of these drugs due to its inhibitory effects on CYP enzymes. This finding underscores the importance of understanding drug interactions when using this compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or glove boxes to minimize airborne exposure, especially during synthesis or purification steps .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne concentrations exceed recommended thresholds .
  • Emergency Measures : Ensure immediate access to eye wash stations and emergency showers. Contaminated clothing must be removed and professionally decontaminated .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation. Impurities like fenofibric acid derivatives (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) may arise from incomplete esterification or hydrolysis .
  • Purification : Employ column chromatography with silica gel or preparative HPLC. Reference standards for common impurities (e.g., EP Impurity D, CAS 42019-07-8) should be used to calibrate separation protocols .
  • Condition Optimization : Adjust reaction temperature and catalyst loading to suppress side reactions. For example, controlled anhydrous conditions reduce hydrolytic byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns. Compare with published data for structurally similar compounds (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) .
  • FT-IR : Validate carbonyl (C=O) stretches (~1740 cm⁻¹) and ether (C-O-C) bonds (~1250 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. Tools like ICReDD’s workflow integrate computational and experimental data to prioritize synthetic routes .
  • Property Prediction : Use QSAR models to predict bioavailability or toxicity of derivatives. For example, substituent effects on logP can be simulated to optimize cell permeability, as seen in methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate analogs .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Isomer Discrimination : If NMR signals conflict with expected structures, consider stereoisomers or regioisomers. For example, 4-chloro-3-methylphenoxy vs. 4-chloro-2-methylphenoxy isomers (CAS 93-65-2) may produce overlapping peaks .
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. X-ray crystallography (as applied in (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate studies) provides definitive stereochemical assignments .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade batches of this compound?

  • Methodological Answer :

  • Reference Standards : Use EP-grade impurities (e.g., ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate, CAS 42019-08-9) to calibrate HPLC-MS methods .
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products. Compare with stability data from structurally related esters (e.g., methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) .

Q. How can researchers validate the biological activity of this compound in inflammatory models?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of cytokines (e.g., IL-6, NF-κB) in THP-1 or PBMC cell lines, following protocols for methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC₅₀ values. Normalize to controls treated with vehicle (e.g., DMSO <0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
Reactant of Route 2
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ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.